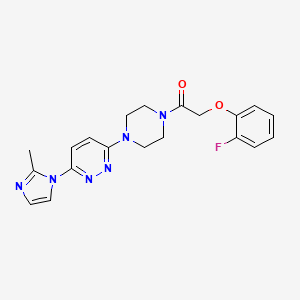

2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

This compound features a pyridazine core substituted with a 2-methyl-1H-imidazol-1-yl group at position 6, linked to a piperazine ring. The ethanone moiety is further substituted with a 2-fluorophenoxy group. Such motifs are commonly associated with antimicrobial, antifungal, or kinase-inhibitory activities .

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O2/c1-15-22-8-9-27(15)19-7-6-18(23-24-19)25-10-12-26(13-11-25)20(28)14-29-17-5-3-2-4-16(17)21/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJLLPXIOYNBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps, beginning with the preparation of the core structure followed by the sequential introduction of functional groups. One common route includes:

Synthesis of the Fluorophenoxy Intermediate: : Starting from 2-fluorophenol, the intermediate can be prepared through a nucleophilic aromatic substitution reaction.

Formation of the Imidazolyl and Pyridazinyl Groups: : These groups are introduced via condensation reactions, often using appropriate aldehydes or ketones under acidic or basic conditions.

Coupling Reactions: : The final product is synthesized by coupling the intermediates using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound typically optimize the synthesis routes to ensure high yield and purity, while minimizing reaction times and costs. This can include the use of automated synthesizers, continuous flow reactors, and rigorous quality control processes to monitor the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: : This can lead to the formation of ketones or carboxylic acids under specific conditions.

Reduction: : The compound can be reduced to amines or alcohols using suitable reducing agents like lithium aluminum hydride.

Substitution Reactions: : Nucleophilic and electrophilic substitution reactions can occur, modifying the fluorophenoxy or imidazolyl groups.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromic acid in an acidic medium.

Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: : Halogenation using halogenating agents, or alkylation using alkyl halides under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is utilized as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution reactions, allows researchers to explore new chemical entities and their potential applications.

Biology

Biologically, this compound serves as a probe for investigating cellular processes and binding interactions. It is often used in assays to study the mechanisms of action of various biological pathways. For instance, it can be employed to evaluate the effects of specific molecular targets in cellular models.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic effects. Preliminary studies indicate that it may interact with specific targets associated with various diseases, including cancer and infectious diseases. Research has focused on its efficacy in modulating biological pathways relevant to these conditions.

Industrial Applications

The compound finds applications in industrial processes, particularly in the manufacture of pharmaceuticals and agrochemicals. Its unique properties enable it to act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new drugs.

Case Studies

Case Study 1: Medicinal Chemistry Exploration

In a recent study published in a peer-reviewed journal, researchers investigated the interaction of this compound with specific protein targets involved in cancer pathways. The results indicated significant binding affinity, suggesting potential as a lead compound for drug development.

Case Study 2: Synthesis of Novel Compounds

Another study focused on using this compound as a synthetic intermediate for developing novel pyrazole derivatives. The research highlighted its versatility in facilitating complex reactions that led to the successful synthesis of multiple new compounds with promising biological activities.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within cells, including enzymes, receptors, and nucleic acids. This interaction can modulate various biological pathways, leading to the desired pharmacological or chemical effects. The exact mechanism often involves binding to active sites or altering the conformation of target molecules, thus influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The following table highlights key structural features of the target compound and analogous molecules from the evidence:

Key Observations :

- The target compound shares the fluorophenoxy and piperazine-imidazole motifs with and . However, its pyridazine core distinguishes it from the thieno-pyrazole () and triazolo-pyrimidine () scaffolds.

- Sertaconazole () employs a benzo[b]thiophene core and dichlorophenyl group, emphasizing antifungal activity, whereas the target compound’s pyridazine may confer distinct pharmacokinetic properties .

Target Compound (Inferred Pathway):

While direct synthesis details are absent, analogous routes from the evidence suggest:

Pyridazine Functionalization: Introduction of the 2-methyl-1H-imidazol-1-yl group via nucleophilic substitution or coupling reactions (similar to ’s thieno-pyrazole synthesis) .

Piperazine Coupling : Linking the substituted pyridazine to piperazine via Buchwald-Hartwig amination or SNAr reactions (observed in ) .

Ethanone Installation: Attachment of 2-fluorophenoxy ethanone via alkylation or Mitsunobu reactions (analogous to ) .

Comparison with Other Syntheses:

- : Utilizes 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine, highlighting heterocycle assembly before piperazine coupling .

- : Employs sodium metabisulfite-mediated cyclization for imidazole formation, differing from the target’s likely metal-catalyzed steps .

- : Features triazolo-pyrimidine synthesis via click chemistry or cycloaddition, contrasting with the pyridazine core’s preparation .

Structure-Activity Relationships (SAR)

- Fluorophenyl Ether : Enhances lipophilicity and membrane permeability (observed in , and 8) .

- Piperazine Spacer : Improves solubility and enables conformational flexibility for target binding (common across all compared compounds).

- Heterocyclic Core: Pyridazine (target) vs. thieno-pyrazole () vs. triazolo-pyrimidine () – influences electronic properties and steric interactions with biological targets .

Biological Activity

The compound 2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SARs), and therapeutic implications.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

- Fluorophenoxy group : Contributes to lipophilicity and potential receptor interactions.

- Piperazine moiety : Known for enhancing pharmacokinetic properties.

- Imidazole and pyridazine rings : Often associated with diverse biological activities, including enzyme inhibition.

The compound's chemical formula is with a molecular weight of approximately 367.43 g/mol.

1. Enzyme Inhibition

Research indicates that compounds similar to this structure have shown significant inhibitory activity against various enzymes, such as monoamine oxidase (MAO) and BCR-ABL kinase. For instance, derivatives containing imidazole and pyridazine rings have demonstrated potent inhibition of MAO-B with IC50 values as low as 0.013 µM, suggesting that modifications in these regions can enhance biological efficacy .

2. Anti-Cancer Activity

Compounds with similar structural features have been evaluated for their anti-cancer properties. For example, a related study demonstrated that certain derivatives induced apoptosis in cancer cell lines, showing IC50 values indicative of effective cytotoxicity against tumor cells . The specific compound under review may exhibit similar properties due to its structural analogies.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the piperazine and imidazole groups significantly influence the biological activity of related compounds. For instance:

- Substituents on the piperazine ring : Altering these groups can affect binding affinity to target receptors.

- Positioning of fluorine atoms : The presence and position of fluorine can enhance lipophilicity and improve membrane permeability, critical for drug efficacy.

Study 1: Anti-Cancer Efficacy

A study on a structurally related compound demonstrated significant tumor suppression in vivo. The administration of the compound resulted in reduced tumor growth rates in murine models, highlighting its potential as an anti-cancer agent .

Study 2: MAO Inhibition

Another investigation focused on the inhibition of monoamine oxidase, where derivatives exhibited selective inhibition profiles. The most potent inhibitors showed IC50 values lower than those of established drugs, indicating their potential for treating neurodegenerative disorders .

Data Table

Q & A

Q. What synthetic methodologies are reported for 2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone?

The compound is synthesized via multi-step reactions, starting with key intermediates like 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine. Cyclocondensation forms the thieno-pyrazole core, followed by piperazine coupling using reagents such as carbodiimides (e.g., DCC) in anhydrous solvents like DMF. Final purification involves column chromatography or recrystallization . Analogous compounds (e.g., piperidine-oxadiazole derivatives) employ similar strategies, emphasizing controlled temperatures (60–100°C) and catalysts like triethylamine to optimize yields .

Q. How is structural characterization performed for this compound?

Spectral techniques are critical:

- 1H/13C NMR : Assigns proton environments (e.g., fluorophenyl protons at δ 7.1–7.5 ppm) and carbonyl groups (C=O at ~170 ppm).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 441.4) and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Intermediate validation via TLC and HPLC ensures purity (>95%) .

Advanced Research Questions

Q. How can synthetic yield be improved in multi-step reactions involving piperazine coupling?

Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions.

- Catalyst Use : Triethylamine or DMAP improves acylation efficiency .

- Temperature Control : Maintaining 0–5°C during sensitive steps (e.g., imidazole activation) minimizes side reactions.

- Purification : Gradient elution in chromatography (e.g., hexane/ethyl acetate) resolves closely eluting intermediates .

Q. How to address contradictions in reported biological activity data for this compound?

Discrepancies in pharmacological assays (e.g., receptor binding vs. cellular efficacy) may arise from:

- Assay Conditions : Variations in buffer pH, ionic strength, or cell lines (e.g., HEK-293 vs. CHO).

- Structural Analogues : Subtle modifications (e.g., fluorophenyl vs. chlorophenyl) alter target affinity. Cross-validate using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Metabolic Stability : Hepatic microsome assays (e.g., rat vs. human) clarify species-specific degradation .

Q. What computational methods predict the compound’s interaction with histamine or serotonin receptors?

Molecular docking (AutoDock, Schrödinger) and MD simulations model binding poses:

- Receptor Preparation : Retrieve crystal structures (e.g., 5-HT2A from PDB: 6A93) and optimize protonation states.

- Ligand Docking : Prioritize hydrogen bonds between the fluorophenyl group and residues like Asp155 (5-HT2A) .

- Free Energy Calculations : MM-GBSA quantifies binding affinities, correlating with experimental IC50 values .

Q. What is the role of the fluorine substituent in modulating pharmacokinetic properties?

Fluorine enhances:

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .

- Metabolic Resistance : Blocks cytochrome P450 oxidation at the phenyl ring (e.g., CYP3A4) .

- Target Selectivity : Fluorine’s electronegativity strengthens π-stacking with aromatic residues (e.g., His394 in H1 receptors) .

Q. How do structural analogs compare in terms of potency and selectivity?

- Pyridazine vs. Pyrimidine : Replacing pyridazine with pyrimidine (e.g., in CAS 1211395-66-2) reduces H4 receptor affinity by 3-fold due to altered π-π interactions .

- Piperazine Modifications : N-substitution with methyl groups (e.g., 2-methylimidazole) improves solubility but may lower CNS penetration .

- Oxadiazole vs. Thiadiazole : Thiadiazole analogs show higher thermal stability (TGA ΔT ~20°C) but comparable IC50 in kinase assays .

Methodological Recommendations

- Contradiction Resolution : Use orthogonal assays (e.g., radioligand binding + functional cAMP assays) to confirm target engagement .

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to minimize batch variability .

- Data Transparency : Report negative results (e.g., failed coupling steps) to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.